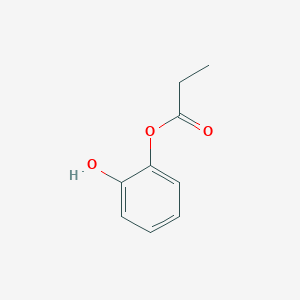

2-hydroxyphenyl propanoate

Description

Structure

3D Structure

Properties

CAS No. |

131625-34-8; 22446-37-3 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.176 |

IUPAC Name |

(2-hydroxyphenyl) propanoate |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6,10H,2H2,1H3 |

InChI Key |

YAPRWCFMWHUXRS-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC=C1O |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hydroxyphenyl Propanoate

Established Synthetic Pathways for 2-Hydroxyphenyl Propanoate and its Esters

Traditional synthetic routes to this compound and its related esters often rely on classical organic reactions, including the modification of readily available precursors like hydroxycinnamic acids and coumarins.

The esterification of hydroxycinnamic acids is a foundational method for creating the ester functionality of the target molecule. nih.govmdpi.com These naturally occurring compounds serve as precursors, though their structure requires an additional reduction step to form the propanoate side chain from the propenoate (cinnamate) structure. nih.gov

The synthesis can proceed via several routes:

Esterification followed by Reduction: 2-Hydroxycinnamic acid can be esterified first. Various methods exist for esterification, including using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com The resulting 2-hydroxycinnamate ester must then undergo reduction of the alkene double bond, typically through catalytic hydrogenation, to yield the desired this compound.

Reduction followed by Esterification: Alternatively, the double bond of 2-hydroxycinnamic acid can be reduced first to form 3-(2-hydroxyphenyl)propanoic acid. This saturated acid can then be esterified using standard methods, such as Fischer esterification with an alcohol under acidic catalysis.

A significant challenge in these syntheses is the potential for side reactions involving the phenolic hydroxyl group. d-nb.info To circumvent this, protecting group strategies are often employed. For instance, the hydroxyl group can be acetylated before subsequent reactions and later deprotected to yield the final product. mdpi.com

Condensation reactions are pivotal in carbon-carbon bond formation. While the Claisen-Schmidt condensation, which involves reacting an aldehyde with a ketone, is a powerful tool for synthesizing α,β-unsaturated ketones like chalcones, it is not a direct route to propanoate esters. numberanalytics.com The reaction of 2-hydroxyacetophenone (B1195853) with an aldehyde under alkaline conditions leads to the formation of 2-hydroxychalcone (B1664081) derivatives or the corresponding β-hydroxyketones, not esters. ajol.info

A more relevant pathway is the Claisen condensation , which involves the base-catalyzed reaction between two ester molecules. A variation of this, a mixed Claisen condensation, can be used to synthesize precursors for related compounds. For example, a process for producing ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate involves a Claisen-type condensation between p-anisaldehyde and ethyl ethoxyacetate. researchgate.netacs.org This reaction forms an α-alkoxy-cinnamate intermediate, which is then subjected to further steps, including reduction of the double bond and demethylation of the protected hydroxyl group, to arrive at the final product. researchgate.netacs.org

A direct and effective established pathway involves the reductive opening of coumarin (B35378) derivatives. One documented method is the synthesis of methyl 3-(2-hydroxyphenyl)propionate through the reduction of 4-hydroxycoumarin. cymitquimica.com This transformation effectively opens the lactone ring of the coumarin and reduces the ketone, forming the propanoate side chain attached to the phenol (B47542).

Another approach involves the hydrogenation of a precursor containing an unsaturated side chain. In the synthesis of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a key step is the hydrogenation of 3-(4-benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester at 2-6 bar pressure. This step reduces the carbon-carbon double bond to yield the saturated propanoate structure in high yields (77-88%). acs.org

Novel Synthetic Approaches to this compound Derivatives

Recent research has focused on developing more efficient, sustainable, and selective methods for synthesizing this compound derivatives. These novel approaches include the use of biocatalysts and the functionalization of biopolymers like cellulose (B213188).

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. acs.org Hydrolases, such as lipases and esterases, are commonly used for the kinetic resolution of racemic esters through enantioselective hydrolysis. acs.org

A notable application is the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block for pharmaceuticals, from its racemic ethyl ester. colab.wsacs.org The process involves screening a wide range of hydrolases to find an enzyme that selectively hydrolyzes one enantiomer, leaving the other unreacted. acs.org This allows for the separation of the desired chiral acid from the unreacted ester. colab.ws The final process was successfully demonstrated on a 44-kg pilot scale, achieving yields of 43-48% with high enantiomeric purities of 98.4-99.6% ee. colab.wsacs.org

Yeast biomass is also a promising whole-cell biocatalyst. Freeze-dried Yarrowia lipolytica biomass has been successfully used to catalyze the esterification of phenylpropanoic acid derivatives. nih.gov In reactions with 3-phenylpropanoic acid and its hydroxylated derivatives, conversions as high as 75-98% were achieved. nih.gov However, the enzymatic synthesis of ethyl 3-(4-hydroxyphenyl)propanoate using both isolated Candida antarctica lipase (B570770) B and Y. lipolytica biomass showed low conversion, indicating that catalyst and substrate pairing is critical. mdpi.com

| Biocatalyst | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Various Hydrolases (Lipases, Esterases) | rac-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | Enantioselective Hydrolysis | Successful kinetic resolution on a 44-kg scale, yielding S-acid with >98% ee. | acs.orgcolab.ws |

| Yarrowia lipolytica (Freeze-dried biomass) | 3-(4-hydroxyphenyl)propanoic acid + 1-butanol | Esterification | Achieved 75% conversion to the corresponding butyl ester after 24 hours. | nih.gov |

| Candida antarctica lipase B (CALB) | 3-(4-hydroxyphenyl)propanoic acid + ethanol | Esterification | Very low conversion (<4%) observed. | mdpi.com |

| Lipase from P. fluorescens (PFL) | Methyl-2-fluoro-3-mercaptopropanoate derivatives | Enantioselective Hydrolysis | Achieved 52% conversion with an enantiomeric ratio of 83:17 for a fluorinated analog. | acs.org |

A novel and sustainable application is the chemical modification of cellulose, a renewable biopolymer, to create functional materials. A fully biobased cellulose-3-(2-hydroxyphenyl) propionate (B1217596) ester (CHP) has been synthesized by reacting cellulose with 3,4-dihydrocoumarin (DHC). rsc.orgresearchgate.net This reaction is performed in a unique solvent system of dimethylsulfoxide (DMSO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and CO2, which dissolves the cellulose and allows for a homogeneous reaction. rsc.org

Crucially, this synthesis proceeds without any external catalyst, as the DBU in the solvent system also functions as an in situ organocatalyst for the ring-opening esterification of cellulose with DHC. rsc.org The degree of substitution (DS)—the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of cellulose that have been esterified—can be controlled by tuning the reaction conditions. researchgate.net Research has shown that a DS of up to 2.35 can be achieved, indicating extensive modification of the cellulose backbone. rsc.orgrsc.org This method transforms cellulose into a functional polymer with desirable properties such as UV resistance and antioxidant capacity, conferred by the pendant 3-(2-hydroxyphenyl) propionate groups. rsc.orgresearchgate.net

| Molar Ratio (DHC to AGU*) | Temperature (°C) | Time (h) | Resulting Degree of Substitution (DS) | Reference |

|---|---|---|---|---|

| 6:1 | 120 | 3 | 2.35 | rsc.orgrsc.org |

| 5:1 | 120 | 3 | 1.98 | rsc.org |

| 6:1 | 100 | 3 | 1.54 | rsc.org |

| 6:1 | 120 | 2 | 1.82 | rsc.org |

*AGU: Anhydroglucose unit

Functionalization via Nucleophilic Substitution Reactions

The structure of this compound offers two primary sites for nucleophilic substitution: the phenolic hydroxyl group and the ester moiety. Nucleophilic substitution reactions are fundamental to diversifying the core structure, enabling the introduction of a wide array of functional groups.

One of the most common functionalizations involves the phenolic hydroxyl group, which can act as a nucleophile or be transformed into a leaving group. For instance, O-alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base. nih.gov This reaction proceeds via a Williamson ether synthesis mechanism. Similarly, the hydroxyl group can be acylated to form a new ester linkage, a common strategy to modify the properties of phenolic compounds. nih.gov

While the ester group is generally less reactive towards nucleophilic substitution than acyl chlorides or anhydrides, it can undergo saponification (hydrolysis under basic conditions) to yield the corresponding carboxylate. libretexts.org This carboxylate can then be activated and reacted with various nucleophiles. Furthermore, nucleophilic substitution at an aliphatic center is a key transformation in classical synthetic organic chemistry. researchgate.net For example, in the synthesis of related compounds like ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, an SN2 displacement is a critical step. researchgate.net

Research into the functionalization of related phenolic compounds has demonstrated the utility of nucleophilic substitution. For example, in the synthesis of thymol (B1683141) derivatives, chloroacetylation followed by nucleophilic substitution with heterocyclic thiols has been successfully employed. nih.gov These strategies are directly applicable to the this compound scaffold for creating novel derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Phenolic Scaffolds

| Starting Material | Reagents | Reaction Type | Product Type | Reference |

| Thymol | Chloroacetyl chloride, K₂CO₃, KI, Heterocyclic thiols | Acylation, Nucleophilic Substitution | Heterocyclic sulfide (B99878) thymol derivatives | nih.gov |

| p-Anisaldehyde | Ethyl ethoxyacetate | Claisen-type condensation | α-Alkoxy-cinnamate | researchgate.net |

| Aryl methyl ethers | Sodium thioethoxide, DMF | Nucleophilic demethylation | Phenols | researchgate.net |

| Nitroarenes | Alkyl 2-phenylpropionate carbanions, KMnO₄ | Nucleophilic Aromatic Substitution | Alkyl 2-phenyl-2-(4-nitroaryl)propionates | researchgate.net |

Integration into Complex Molecular Architectures (e.g., Peptidomimetics, Hybrid Molecules)

The this compound scaffold is a valuable building block for constructing larger, more complex molecules with potential applications in medicinal chemistry and materials science. Its integration into peptidomimetics and hybrid molecules has been an area of active research.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. science.gov The this compound moiety can be incorporated into peptide-like structures. For instance, research has been conducted on the synthesis of peptidomimetic inhibitors of the STAT3 protein, where derivatives of 3-(4-hydroxyphenyl)propanoic acid are key components. nih.gov In one synthetic route, (S)-benzyl 2-(4-cyanobenzamido)-3-(4-hydroxyphenyl)propanoate was synthesized as a crucial intermediate. nih.gov Similarly, macrocyclic peptidomimetics have been synthesized using derivatives like methyl 2-amino-3-(2-hydroxyphenyl)propanoate. acs.org

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has also utilized the this compound framework. science.gov A study on the anticancer potential of salicylic (B10762653) acid and eugenol (B1671780) hybrids resulted in the synthesis of 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-[(2-hydroxyphenyl)formamido] propanoate, a complex molecule that incorporates a derivative of 2-hydroxyphenyl propanoic acid. researchgate.net

Furthermore, this scaffold can be integrated into polymeric structures. A novel cellulose derivative, cellulose-3-(2-hydroxyphenyl) propionate ester, has been prepared, demonstrating the versatility of this compound in creating functional biomaterials. nih.gov

Table 2: Examples of this compound Integration into Complex Molecules

| Complex Molecule Type | Specific Example | Synthetic Strategy | Reference |

| Peptidomimetic | (S)-benzyl 2-(4-cyanobenzamido)-3-(4-hydroxyphenyl)propanoate | Peptide coupling | nih.gov |

| Hybrid Molecule | 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-[(2-hydroxyphenyl)formamido] propanoate | Amidation and Esterification | researchgate.net |

| Polymer Conjugate | Cellulose-3-(2-hydroxyphenyl) propionate ester | Esterification with 3,4-dihydrocoumarin | nih.gov |

| Macrocyclic Peptidomimetic | Macrocycle from methyl 2-amino-3-(2-hydroxyphenyl)propanoate | Ring-closing metathesis | acs.org |

Reaction Mechanisms and Reactivity Studies of this compound Scaffolds

A thorough understanding of the reaction mechanisms and reactivity of the this compound scaffold is essential for designing synthetic routes and predicting chemical behavior. Key areas of study include the transformation of the propanoate moiety, functionalization of the hydroxy group, and the influence of molecular conformation on reactivity.

Oxidation and Reduction Pathways of the Propanoate Moiety

The propanoate ester group can undergo both oxidation and reduction under specific conditions. The reduction of esters is a well-established transformation in organic synthesis. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduces the ester to a primary alcohol. libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide to form an aldehyde intermediate, which is then further reduced to the primary alcohol. libretexts.org The use of less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, can allow for the isolation of the aldehyde intermediate. libretexts.org

The oxidation of the propanoate moiety is more complex. While the ester group itself is relatively resistant to oxidation, the adjacent methylene (B1212753) groups can be susceptible. Studies on the atmospheric oxidation of methyl propanoate by hydroxyl radicals have shown that hydrogen abstraction can occur from the α, β, and ester methyl groups, leading to various radical intermediates and subsequent oxidation products. researchgate.net Computational studies on the low-temperature oxidation of methyl propanoate radicals with molecular oxygen have highlighted multiple reaction pathways that can either accelerate oxidation through chain branching or inhibit it by forming more stable products. acs.org

Table 3: Oxidation and Reduction of Propanoate Esters

| Transformation | Reagent/Condition | Product | Mechanistic Notes | Reference |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Hydride addition, elimination of alkoxide, further reduction of aldehyde intermediate | libretexts.org |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H), -78 °C | Aldehyde | Hydride addition, elimination of alkoxide | libretexts.org |

| Oxidation | OH radical | Various oxidation products | Hydrogen abstraction at α, β, or ester alkyl positions | researchgate.net |

| Oxidation | O₂ (with propanoate radicals) | Various oxidation products | Chain branching or formation of stable products | acs.org |

Substitution and Functionalization Reactions at the Hydroxy Group

The phenolic hydroxyl group is a key site for the functionalization of the this compound scaffold. Its reactivity allows for a variety of substitution reactions, primarily through O-alkylation and O-acylation. These modifications can significantly alter the physical, chemical, and biological properties of the molecule.

O-alkylation, typically carried out with alkyl halides or sulfates in the presence of a base, converts the phenol into an ether. nih.gov This reaction is useful for protecting the hydroxyl group or for introducing specific alkyl chains to modulate lipophilicity. O-acylation, the reaction with an acyl chloride or anhydride, forms a new ester bond. nih.gov This is a common strategy for creating prodrugs of phenolic compounds or for enhancing their antioxidant properties. nih.gov

The synthesis of various phenolic compound esters has been achieved using biocatalysts, highlighting an environmentally friendly approach to functionalization. mdpi.com For example, lipase B from Candida antarctica has been used to catalyze the esterification of phenolic compounds. mdpi.com The choice of solvent and base is crucial in these reactions to control selectivity and avoid side reactions. For instance, in the synthesis of a key intermediate for PPAR agonists, the ethylation of a related hydroxyphenyl derivative required strict control of reaction conditions to prevent epimerization. researchgate.net

Conformational Effects on Chemical Reactivity (e.g., s-cis vs. s-trans)

The reactivity of esters, including this compound, can be influenced by the conformation around the C-O single bond of the ester group. Two planar conformations, s-cis and s-trans, are possible due to rotation around this bond. masterorganicchemistry.comresearchgate.net The s-cis conformation, where the alkyl group of the alcohol and the carbonyl group are on the same side of the C-O bond, is generally more stable for acyclic esters. ic.ac.ukimperial.ac.uk This preference is attributed to a combination of steric and electronic factors, including the minimization of dipole-dipole repulsion. researchgate.net

In some cases, the rotational energy barrier between the s-cis and s-trans forms can be significant enough to inhibit interconversion, leading to product inhibition if one conformer binds non-productively to a catalyst or enzyme. google.com While the s-cis conformer is enthalpically preferred, the barrier to interconversion is relatively low for many simple esters, allowing for equilibrium between the two forms. imperial.ac.uk However, the relative populations of these conformers can be critical in reactions where a specific geometry is required for the transition state.

Table 4: Conformational Preferences of Esters

| Conformer | Relative Stability | Key Factors | Impact on Reactivity | Reference |

| s-cis | Generally more stable | Minimized dipole-dipole repulsion, steric effects | Ground state conformation for most acyclic esters | researchgate.netic.ac.ukimperial.ac.uk |

| s-trans | Generally less stable | Increased dipole-dipole repulsion | May be required for specific reaction transition states, leading to a conformational energy penalty | researchgate.net |

Biological Activity and Mechanistic Investigations of 2 Hydroxyphenyl Propanoate

Enzymatic Inhibition Studies

Tyrosinase Inhibition Kinetics and Mechanism

Tyrosinase is a crucial copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. nih.govnih.gov Its inhibition is a primary strategy for managing hyperpigmentation. nih.gov Phenolic compounds, structurally similar to the natural substrates of tyrosinase, are recognized as effective inhibitors. nih.gov The inhibitory mechanism often involves the compound binding to the enzyme's active site, which contains copper ions, thereby preventing the substrate from binding. nih.gov

The kinetics of tyrosinase inhibition can vary. A competitive inhibitor directly competes with the substrate for the active site. In contrast, a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov Kinetic studies on hydroxy-substituted derivatives related to 2-hydroxyphenyl propanoate have demonstrated both competitive and mixed-type inhibition. nih.gov For instance, certain derivatives have shown potent, concentration-dependent inhibition of mushroom tyrosinase, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, kojic acid. nih.govnih.gov The mode of binding for some of these inhibitors has been identified as irreversible, indicating a strong and lasting inactivation of the enzyme. nih.gov The presence and position of hydroxyl groups on the phenyl ring are vital for the inhibitory activity. nih.gov

α-Glucosidase Inhibition Mechanisms

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides. mdpi.comresearchgate.net Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, which is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comresearchgate.net

Natural compounds are a significant source of α-glucosidase inhibitors. nih.gov The mechanism of inhibition can be determined through kinetic analysis using Lineweaver-Burk plots. nih.gov Common modes of inhibition include:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding.

Non-competitive inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its efficiency.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov

Mixed inhibition: A combination of competitive and non-competitive inhibition. nih.gov

Studies on various plant extracts rich in phenolic compounds have demonstrated these different inhibition patterns. nih.gov This suggests that compounds like this compound likely interact with α-glucosidase by binding to its active site or allosteric sites, thereby reducing its catalytic activity and slowing down glucose release.

Acetylcholinesterase Modulation

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE increases the levels and duration of acetylcholine in the synaptic cleft, which is a therapeutic approach for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Beyond its role in neurotransmission, AChE is implicated in inflammatory processes through the "cholinergic anti-inflammatory pathway," where increased acetylcholine levels can suppress the production of pro-inflammatory cytokines. nih.govmdpi.com

AChE inhibitors are classified as reversible or irreversible. nih.gov

Reversible inhibitors , which include competitive and noncompetitive types, are often used therapeutically. nih.gov They temporarily bind to the enzyme's active site or peripheral anionic site. nih.gov

Irreversible inhibitors , such as organophosphorus compounds, form a stable covalent bond with the enzyme, leading to prolonged inactivation. nih.govmdpi.com

Modulation of AChE by inhibitors can have neuroprotective effects beyond simply increasing acetylcholine levels. Some inhibitors have been shown to reduce the neurotoxicity of β-amyloid aggregates, a hallmark of Alzheimer's disease, and increase levels of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity. mdpi.comnih.gov Therefore, the interaction of compounds like this compound with AChE could offer both symptomatic relief in cholinergic deficit conditions and a disease-modifying effect through anti-inflammatory and neuroprotective mechanisms. mdpi.com

Interactions with Other Enzyme Active Sites (e.g., Plasmin, COX enzymes)

Plasmin: Plasmin is a powerful proteolytic enzyme and the core component of the fibrinolytic system, responsible for degrading fibrin clots. nih.gov Its activity is tightly regulated, primarily by its main physiological inhibitor, α2-antiplasmin (also known as α2-plasmin inhibitor), a member of the serpin family. nih.govnih.gov α2-antiplasmin rapidly inactivates free plasmin in the circulation, thus preventing systemic degradation of plasma proteins and localizing fibrinolysis to the site of a clot. nih.gov While many synthetic compounds can influence fibrinolysis, specific data on the direct interaction of this compound with plasmin or α2-antiplasmin is limited in the available literature.

Cyclooxygenase (COX) Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. stanford.eduacs.org COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and is upregulated during inflammation, mediating pain and fever. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. acs.org

Phenylpropionic acid derivatives, the class to which this compound belongs, are known COX inhibitors. nih.gov Kinetic studies show that these inhibitors can be either competitive and rapidly reversible or time-dependent and functionally irreversible. nih.gov Structural analyses reveal that propionate (B1217596) inhibitors bind within the cyclooxygenase active site. The carboxylate group of the inhibitor forms crucial hydrogen-bonding contacts with key amino acid residues, such as Arg-120 and Tyr-355, at the constriction site of the enzyme's channel, thereby blocking substrate access. nih.gov This interaction prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, forming the basis of their anti-inflammatory effect. stanford.edu

Modulation of Cellular Pathways and Biological Processes

Anti-Inflammatory Mechanisms (e.g., Nitric Oxide Synthase Inhibition, p38 MAP Kinase Phosphorylation, AP-1-DNA Binding)

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule involved in numerous physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can contribute to tissue damage. nih.gov Therefore, the inhibition of NOS is a potential therapeutic strategy for inflammatory conditions. nih.govresearchgate.net Inhibitors are often designed to prevent the binding of the substrate, L-arginine, to the enzyme's active site. nih.gov The anti-inflammatory profile of phenolic compounds suggests they may interact with and inhibit iNOS, thereby reducing the excessive production of NO in inflammatory settings.

p38 MAP Kinase Phosphorylation: The p38 mitogen-activated protein kinase (MAPK) is a central regulator of cellular responses to stress and inflammation. nih.gov It is activated through dual phosphorylation of specific threonine and tyrosine residues (Thr180 and Tyr182) by upstream kinases. mdpi.com Once activated, p38 MAPK phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like tumor necrosis factor (TNF-α) and interleukin-1. researchgate.net Inhibition of the p38 MAPK pathway is a key mechanism for controlling inflammation. nih.gov Inhibitors can block the kinase activity by binding to the ATP-binding site or through allosteric mechanisms that prevent its activation or function. nih.govresearchgate.net By preventing the phosphorylation and subsequent activation of p38 MAPK, compounds can effectively suppress the downstream inflammatory cascade. nih.govnih.gov

AP-1-DNA Binding: Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including inflammatory signals. AP-1 is typically a dimer composed of proteins from the Jun and Fos families. Its activity is modulated by its expression levels and by post-translational modifications like phosphorylation. When activated, AP-1 binds to specific DNA sequences in the promoter regions of target genes, including those for many pro-inflammatory cytokines. The modulation of AP-1's ability to bind to DNA is a critical control point in the inflammatory response. Some anti-inflammatory compounds may exert their effects by interfering with the signaling pathways that lead to AP-1 activation, or by interacting with components of the AP-1 complex itself, thereby suppressing the transcription of inflammatory genes. researchgate.net

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Phenolic compounds, including this compound (also known as melilotic acid), are recognized for their antioxidant properties which are largely attributable to their chemical structure nih.govmdpi.com. The antioxidant effect is primarily based on their capacity to donate a proton (H+) from the hydroxyl (-OH) groups attached to their aromatic rings to neutralize reactive oxygen species (ROS) mdpi.com. This process neutralizes the reactivity of free radicals, such as the superoxide anion radical (O2•−) and hydroxyl radical (HO•), thereby preventing oxidative damage to cellular structures nih.govresearchgate.net. When a phenolic compound donates a proton, it forms a relatively stable phenoxyl radical itself, due to the delocalization of the unpaired electron within the aromatic ring mdpi.com.

The presence of multiple hydroxyl and carboxylic groups in phenolic compounds facilitates the formation of stable complexes, which can inhibit the development of free radicals researchgate.net. The ROS scavenging activity of flavonoids, a class of polyphenols, is specifically linked to the hydroxyl groups in their molecules nih.gov. Studies on plant extracts containing these compounds have demonstrated a significant capacity to scavenge free radicals and inhibit the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation nih.govnih.gov. For instance, methanolic extracts from Melilotus neapolitana, a plant known to contain various flavonoids and aromatic compounds like melilotic acid, have shown potent radical scavenging and antioxidant activities nih.govnih.govnih.gov.

Effects on Lipid Metabolism and Related Gene Expression (e.g., PPARα)

Hydroxyphenyl propionic acids (HPPs), including isomers of this compound, have demonstrated significant effects on lipid metabolism. In studies involving mice fed a high-fat diet, supplementation with 3-hydroxyphenyl propionic acid (3-HPP) and 4-hydroxyphenyl propionic acid (4-HPP) led to a notable reduction in body weight, liver index, and the serum levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and total cholesterol (TC) mdpi.com.

A key mechanism underlying these effects involves the regulation of gene expression related to lipid metabolism mdpi.com. HPPs have been shown to improve the mRNA expression of peroxisome proliferator-activated receptor alpha (PPARα) mdpi.com. PPARα is a ligand-activated transcription factor that plays a critical role in regulating fatty acid catabolism, including fatty acid oxidation, transport, and ketogenesis mdpi.comnih.govreactome.org. By activating the hepatic gene expression of PPARα, HPPs may enhance the breakdown of fatty acids, which are the primary components for triglyceride synthesis, thereby helping to alleviate hypertriglyceridemia mdpi.com. PPARα is considered a major regulator of fatty acid oxidation in the liver and is the molecular target for fibrate drugs used to treat dyslipidemia nih.govreactome.orgnih.gov.

Table 1: Influence of 3-HPP and 4-HPP on Serum Biochemical Levels in High-Fat Diet (HFD) Mice Data extracted from a study on the effects of hydroxyphenyl propionic acids on lipid metabolism mdpi.com.

| Group | Triglyceride (TG) (mmol/L) | Total Cholesterol (TC) (mmol/L) | Low-Density Lipoprotein Cholesterol (LDL-c) (mmol/L) |

|---|---|---|---|

| Normal Diet (ND) | 0.79 ± 0.15 | 2.88 ± 0.32 | 0.31 ± 0.08 |

| High-Fat Diet (HFD) | 1.31 ± 0.28 | 4.75 ± 0.51 | 0.89 ± 0.17 |

| HFD + 3-HPP | 0.95 ± 0.19 | 4.12 ± 0.45 | 0.75 ± 0.13 |

| HFD + 4-HPP | 0.88 ± 0.17 | 3.98 ± 0.41 | 0.69 ± 0.11 |

Antimicrobial and Antiviral Research

Antibacterial Activity and Molecular Targets (e.g., Sortase A)

Research into novel antibacterial agents has explored targeting bacterial virulence factors as an alternative to traditional antibiotics nih.govmdpi.com. One such target is Sortase A (SrtA), a membrane-associated enzyme found in Gram-positive bacteria mdpi.comfrontiersin.org. SrtA is responsible for anchoring surface proteins, many of which are virulence factors, to the bacterial cell wall, playing a critical role in processes like adhesion to host tissues and biofilm formation nih.govmdpi.com. Inhibiting SrtA can therefore reduce the severity of infections without directly killing the bacteria, which may lower the selective pressure for developing resistance nih.gov.

While direct studies on the inhibition of Sortase A by this compound are limited, research has shown that derivatives containing a 2-hydroxyphenyl core structure exhibit antimicrobial properties. Novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core have been synthesized and characterized for their activity against multidrug-resistant bacterial pathogens, particularly targeting Gram-positive bacteria researchgate.net. This suggests that the 2-hydroxyphenyl scaffold warrants further investigation for the development of antimicrobial agents researchgate.net. Other phenolic compounds, such as certain flavonoids, are also known to inhibit Sortase A, further indicating the potential of this class of molecules as a source for SrtA inhibitors nih.govnih.gov.

Antiviral Potential

The antiviral properties of phenolic compounds and their derivatives are a subject of ongoing research ukaazpublications.comnih.govmdpi.com. Flavonoids, for instance, have been shown to act at various stages of viral infection, including entry, replication, and protein translation nih.govmdpi.com.

Specific investigations into derivatives of hydroxyphenyl propanoic acid have demonstrated direct antiviral activity. A study on newly synthesized half-esters of chicoric acid, which are derivatives of hydroxycinnamic acids, evaluated their ability to reduce viral load in human plasma ijpsr.com. One of the tested compounds, 2-{[(2E)-3-(4-hydroxyphenyl) prop-2-enoyl]-sulfanyl}propanoic acid, was found to be highly active against the HIV-1 virus, achieving a 91.69% decrease in viral load ijpsr.com. Although this compound is a derivative and not this compound itself, this finding indicates that the hydroxyphenyl propanoic acid scaffold holds potential for the development of antiviral agents ijpsr.com. The antiviral mechanisms of such compounds can be diverse, including the inhibition of key viral enzymes like proteases or RNA polymerase, or interference with the virus's ability to enter host cells mdpi.comnih.gov.

Investigational Cytotoxic Effects in Cancer Cell Lines (e.g., MCF-7, A-549)

The cytotoxic potential of this compound and its derivatives has been explored in various cancer cell lines. Studies on structurally related compounds suggest that the hydroxyphenyl propanoic acid scaffold may be a promising starting point for developing novel anticancer agents.

For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activities against the A549 human lung carcinoma cell line nih.gov. Several of these compounds were found to reduce A549 cell viability by 50% and also suppress cancer cell migration in vitro nih.gov. Similarly, research on N-(2-hydroxyphenyl) acetamide (NA-2) demonstrated potent antitumor effects against the MCF-7 human breast cancer cell line nih.gov. NA-2 was found to significantly inhibit the growth of MCF-7 cells, delay the wound healing process, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by increasing the Bax/Bcl-2 ratio nih.gov. Another related compound, 7-geranyloxycinnamic acid, also exerted significant cytotoxic effects against MCF-7 breast cancer cells by inducing apoptosis through the accumulation of ROS and activation of caspases mdpi.com.

While these studies were not conducted on this compound itself, the findings for these closely related derivatives highlight the potential cytotoxic activity of this class of compounds against lung (A549) and breast (MCF-7) cancer cells.

Table 2: Investigational Cytotoxicity of Hydroxyphenyl-Related Compounds in Cancer Cell Lines IC50 values represent the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast Cancer | 1.65 mM (at 48h) | nih.gov |

| 7-Geranyloxycinnamic acid | MCF-7 | Breast Cancer | 36.1 µg/mL (at 48h) | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20) | A549 | Lung Cancer | Reduced viability to 17.2% at test concentration | nih.gov |

Environmental and Biological Degradation Pathways of 2 Hydroxyphenyl Propanoate

Microbial Biotransformation and Xenobiotic Metabolism

2-Hydroxyphenyl propanoate, also known as melilotate, is subject to microbial biotransformation and plays a role as a xenobiotic metabolite in various microorganisms. nih.govebi.ac.uk Phenylpropanoid compounds, including this compound, are widespread in nature, originating from the decomposition of plant materials like lignin (B12514952) and proteins in the soil. biocyc.org Microbial catabolism is a crucial process in the natural breakdown of these compounds. biocyc.org

Bacterial Degradation Pathways (e.g., Pseudomonas putida, Arthrobacter sp., E. coli)

Certain bacteria are known to degrade aromatic acids like this compound. For instance, Escherichia coli can utilize such compounds as a source of carbon and energy through a branched meta-cleavage pathway. biocyc.org This pathway is one of the two known aromatic-ring-cleavage pathways in E. coli and is among the longest catabolic sequences in this bacterium, involving eight known steps. biocyc.org

Pseudomonas putida, a soil bacterium well-known for its tolerance to hydrocarbons and xenobiotic compounds, possesses a versatile central metabolism that enables it to break down various natural and foreign compounds. nih.gov While specific studies detailing the complete degradation pathway of this compound by Pseudomonas putida are not abundant in the provided search results, the bacterium's known metabolic capabilities suggest its potential involvement in the degradation of such aromatic compounds. nih.gov For example, Pseudomonas putida strain YC-AE1 has been shown to degrade Bisphenol A (BPA), a more complex xenobiotic, into several intermediates, including 2,2-bis(4-hydroxyphenyl) propanoate, highlighting its capacity to process propanoate derivatives. nih.govresearchgate.net

The degradation of related phenylpropanoid compounds in E. coli ultimately leads to the formation of succinate, acetaldehyde, and pyruvate. biocyc.org The enzymes in this pathway can also metabolize similar compounds like trans-cinnamate. biocyc.org

Fungal Biotransformations

Fungi also play a significant role in the biotransformation of this compound and related compounds. It is recognized as a fungal xenobiotic metabolite. ebi.ac.ukebi.ac.ukzfin.org For instance, the fungus Aspergillus niger has been shown to biotransform dihydrocoumarin, a related compound, into several metabolites, including methyl 3-(2-hydroxyphenyl)propanoate (B1233346). semanticscholar.org This suggests that fungi possess the enzymatic machinery to modify the structure of this compound. Marine fungi from genera such as Aspergillus, Penicillium, and Cladosporium have demonstrated the ability to transform phenylacetonitrile (B145931) into 2-hydroxyphenylacetic acid, indicating their capacity for hydroxylation of the aromatic ring, a key step in the metabolism of such compounds. nih.gov

Under anaerobic conditions, fungal metabolites can undergo further biotransformation. For example, 3,5-dichloro-p-anisyl alcohol, a fungal metabolite, is initially demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which can then be further converted to other products. nih.gov

Role as a Bacterial and Fungal Xenobiotic Metabolite

This compound is classified as a bacterial and fungal xenobiotic metabolite. nih.govebi.ac.ukebi.ac.uk This means it is a substance that is foreign to the organism's normal metabolism and is processed by it. The ability of microorganisms to metabolize such compounds is a critical aspect of bioremediation and the natural cycling of organic matter in the environment. biocyc.orgnih.gov The degradation of these compounds by bacteria and fungi prevents their accumulation and contributes to the carbon cycle. biocyc.org

Mammalian Metabolic Pathways and Metabolite Profiling

In mammals, this compound is also recognized as a xenobiotic metabolite. nih.govebi.ac.uk Its presence and metabolism are often linked to the biotransformation of dietary phenolic compounds by the gut microbiota.

Role as a Human Xenobiotic Metabolite

This compound is considered a human xenobiotic metabolite. nih.govebi.ac.uk This indicates that it is processed within the human body, likely following the consumption of foods rich in phenolic compounds. hmdb.ca For instance, its parent compound, 3-(2-Hydroxyphenyl)propanoic acid, has been detected in various foods, including bilberries, cinnamon, and red beetroots. hmdb.ca The metabolism of such compounds in humans can involve sulfation, a process that increases water solubility and facilitates renal excretion. hmdb.ca

Connection to Broader Metabolic Cycles (e.g., Coumarin (B35378) Metabolism)

The metabolism of this compound is intricately linked to the degradation of coumarin, a naturally occurring benzopyrone found in many plants. who.intuu.nl In various microorganisms and plants, the degradation of coumarin proceeds through intermediates that include this compound. who.intresearchgate.netresearchgate.net

A key enzymatic reaction in this pathway is the reduction of o-coumaric acid to 3-(2-hydroxyphenyl)propanoate (melilotic acid). This reaction is catalyzed by the enzyme 2-coumarate reductase (EC 1.3.1.11), which is also known as melilotate dehydrogenase. tandfonline.comtandfonline.comnih.gov This enzyme utilizes NADH or NADPH as a cofactor to reduce the double bond in the propenoic acid side chain of o-coumaric acid. tandfonline.comtandfonline.com Studies with extracts from the microorganism Arthrobacter have shown that this enzyme is highly specific for o-coumarate. doi.orgnih.gov

The metabolic pathway does not terminate with the formation of this compound. Subsequent degradation steps have been identified. In a strain of Pseudomonas, melilotic acid is further metabolized to 3-(2,3-dihydroxyphenyl)propionic acid through a hydroxylation reaction. researchgate.net This step is crucial as it prepares the aromatic ring for subsequent cleavage. While the complete catabolic pathway for this compound is not as extensively detailed as for some other aromatic compounds, the degradation of the structurally similar compound 3-(3-hydroxyphenyl)propionate (3HPP) by bacteria like Escherichia coli and Comamonas testosteroni proceeds via hydroxylation followed by meta-cleavage of the aromatic ring. mdpi.comnih.govebi.ac.ukfrontiersin.orgnih.govscispace.com It is plausible that the degradation of 3-(2,3-dihydroxyphenyl)propionic acid follows a similar sequence of enzymatic reactions, ultimately leading to intermediates that can enter central metabolic pathways like the citric acid cycle. mdpi.com

The degradation of fluorene (B118485) by Arthrobacter sp. has also been shown to produce 3-(2-hydroxyphenyl) propionate (B1217596) as an intermediate, which is then proposed to undergo β-oxidation of the side chain to yield salicylate. researchgate.net This highlights another potential metabolic fate for this compound.

Below is a table summarizing the key enzymatic steps in the initial degradation of coumarin leading to and from this compound.

| Precursor/Substrate | Enzyme | Product | Organism(s) |

| o-Coumaric acid | 2-Coumarate reductase (EC 1.3.1.11) | This compound (Melilotic acid) | Arthrobacter sp., Lactobacillus plantarum |

| This compound (Melilotic acid) | Melilotate hydroxylase | 3-(2,3-Dihydroxyphenyl)propionic acid | Pseudomonas sp., Arthrobacter sp. |

Photodegradation and Hydrolytic Stability in Environmental Matrices

The abiotic degradation of this compound through photodegradation and hydrolysis is a critical factor in determining its environmental persistence. However, specific experimental data on the quantum yields of photodegradation and the rates of abiotic hydrolysis for this compound are not extensively available in the peer-reviewed literature. The discussion of these processes often relies on the behavior of structurally related compounds.

Photodegradation is the breakdown of molecules by light. The efficiency of this process is measured by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed. fiveable.me For phenolic compounds, photodegradation can be a significant environmental fate process. who.intnih.gov The presence of a hydroxyl group on the aromatic ring can influence the photochemical reactivity. nih.gov While specific studies on the photodegradation of this compound are scarce, research on other phenolic acids and their derivatives indicates that they can undergo photochemical transformations in aquatic environments. mdpi.com For instance, the photodegradation of some complex phenolic esters has been noted, although direct comparison is difficult due to the influence of other functional groups.

Hydrolytic stability refers to the resistance of a compound to decomposition by water. cnlubricantadditive.com The ester linkage in this compound could theoretically be susceptible to hydrolysis, which would yield 2-hydroxyphenol and propanoic acid. The rate of hydrolysis is often pH-dependent, with catalysis occurring under both acidic and basic conditions. scispace.com Studies on the hydrolytic stability of various esters show that the rate can be influenced by the structure of both the acid and alcohol components. nih.gov For example, the hydrolysis of some complex propanoate-based compounds used as industrial additives has been modeled, but these molecules have significantly different structures from this compound, making direct extrapolation of their stability data unreliable. basf.com General principles suggest that the presence of the aromatic ring and the specific position of the hydroxyl group would influence the electronic properties of the ester linkage and thus its susceptibility to hydrolysis. nih.gov

The following table summarizes the availability of data for the photodegradation and hydrolytic stability of this compound.

| Degradation Process | Parameter | Value for this compound | Notes |

| Photodegradation | Quantum Yield | Not available in reviewed literature | Photochemical transformation is a known degradation pathway for many phenolic compounds. |

| Hydrolysis | Half-life (t½) | Not available in reviewed literature | The ester linkage is a potential site for hydrolysis, which is typically pH-dependent. |

Environmental Fate and Distribution Modeling (e.g., Partitioning to Soil and Sediment)

The environmental fate and distribution of a chemical describe its movement and accumulation in different environmental compartments such as water, soil, and sediment. tandfonline.comdoi.org Modeling is a key tool used to predict this behavior. researchgate.net A crucial parameter in these models is the soil adsorption coefficient (Koc) , which describes the tendency of a chemical to bind to the organic matter in soil and sediment. core.ac.uk A high Koc value indicates that the compound is likely to be adsorbed to soil and sediment, reducing its mobility in water. core.ac.uk

Specific experimental data on the soil adsorption coefficient and comprehensive environmental fate modeling for this compound are not readily found in the scientific literature. The environmental distribution of phenolic compounds can be complex, influenced by factors such as soil pH, which affects their ionization state. nih.govresearchgate.netresearchgate.net As a phenolic acid, this compound can exist in both neutral and anionic forms, and their partitioning behavior will differ.

Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate physicochemical properties like Koc when experimental data are lacking. researchgate.netnih.gov These models use the chemical structure to predict properties. However, the accuracy of such predictions depends on the availability of reliable data for similar compounds. For simple phenolic acids, their solubility and partitioning are influenced by the number and position of hydroxyl groups and the nature of the acidic functional group. mdpi.commdpi.com

Given the lack of specific data, the environmental fate of this compound can be qualitatively inferred from its structure. Its moderate water solubility, a consequence of the polar hydroxyl and carboxyl groups, would suggest some mobility in aqueous environments. However, the phenolic ring also provides a nonpolar character that could lead to adsorption to organic matter in soil and sediment. Without experimental or specific modeling data, any quantitative prediction of its partitioning would be speculative.

The table below outlines the status of available data for modeling the environmental fate of this compound.

| Parameter | Description | Value for this compound | Notes |

| Soil Adsorption Coefficient (Koc) | A measure of the chemical's tendency to partition between soil organic carbon and water. | Not available in reviewed literature | Essential for predicting mobility in soil and partitioning to sediment. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Not explicitly quantified in reviewed literature, but expected to be moderate. | Influences transport in aquatic systems. |

| Environmental Fate Model | A comprehensive simulation of the chemical's distribution. | No specific model found in reviewed literature. | Would require input parameters like Koc, water solubility, and degradation rates. |

Advanced Analytical Methodologies for 2 Hydroxyphenyl Propanoate Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-hydroxyphenyl propanoate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the propanoate moiety, and the hydroxyl proton. The aromatic protons, due to their varied electronic environments influenced by the hydroxyl and propanoate substituents, would likely appear as a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The methylene (B1212753) protons (-CH2-) of the propanoate group would typically resonate as a quartet around δ 2.5-2.8 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH3) would present as a triplet near δ 1.2-1.4 ppm. The phenolic hydroxyl proton (-OH) signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, generally appearing between δ 5-8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of δ 170-175 ppm. The carbon atom of the phenyl ring attached to the ester oxygen (C-O) would appear around δ 150-155 ppm, while the carbon bearing the hydroxyl group would resonate in a similar downfield region. The other aromatic carbons would produce signals between δ 115-130 ppm. For the propanoate side chain, the methylene carbon (-CH2-) is anticipated around δ 25-30 ppm, and the terminal methyl carbon (-CH3) would be found in the upfield region, typically around δ 9-12 ppm.

Table 1: Predicted NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8-7.5 (m) | 115-130 |

| Phenolic OH | 5-8 (br s) | - |

| -O-C=O | - | 170-175 |

| Ar-O- | - | 150-155 |

| Ar-OH | - | 150-155 |

| -CH₂- | 2.5-2.8 (q) | 25-30 |

| -CH₃ | 1.2-1.4 (t) | 9-12 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum is anticipated to show a strong, sharp absorption band around 1760-1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester group. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propanoate group will be observed in the 2980-2850 cm⁻¹ range. The C-O stretching vibrations of the ester and the phenol (B47542) are likely to produce bands in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several peaks in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3500-3200 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| Ester C=O | Stretching | 1760-1740 (strong) |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1150 |

| Phenolic C-O | Stretching | 1250-1180 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. For this compound, the presence of the phenyl ring with its π-electron system is expected to result in characteristic absorption bands in the UV region. Typically, substituted benzene (B151609) rings exhibit a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band (n → π* transition) around 260-280 nm. The presence of the hydroxyl and propanoate substituents on the phenyl ring will influence the exact position and intensity of these absorption maxima (λmax). The ortho-positioning of these groups can lead to intramolecular hydrogen bonding, which may cause a slight shift in the absorption bands compared to its meta and para isomers.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum is crucial for structural confirmation. Common fragmentation pathways for phenyl esters include the loss of the alkoxy group and rearrangements. For this compound, characteristic fragments would likely arise from the cleavage of the ester bond. A significant peak might be observed corresponding to the hydroxyphenoxy radical cation or the propionyl cation. The presence of the hydroxyl group on the phenyl ring can also influence the fragmentation through ortho-effects, potentially leading to the loss of small neutral molecules like CO or H₂O.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC, GC×GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of phenyl esters, a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed. The retention time of this compound will depend on its volatility and its interaction with the stationary phase. The retention index, a normalized measure of retention, is a more robust parameter for compound identification. For instance, the related compound phenyl propanoate has a reported Kovats retention index of 1151 on a standard non-polar column and 1720 on a standard polar column nih.gov. The presence of the hydroxyl group in this compound would be expected to increase its retention time compared to phenyl propanoate due to increased polarity and potential for hydrogen bonding with the stationary phase.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex samples. In this technique, two columns with different stationary phases are coupled, providing a two-dimensional separation. This is particularly useful for resolving co-eluting peaks and for detailed profiling of complex matrices containing aromatic esters.

Liquid Chromatography (LC, HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound in various matrices. Its high resolution and sensitivity make it ideal for purity assessment and the analysis of reaction mixtures. A typical analytical approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For this compound, a gradient elution is often employed, starting with a higher proportion of a weak solvent (like water, often acidified with formic or acetic acid to suppress ionization of the phenolic hydroxyl group) and gradually increasing the concentration of a stronger organic solvent (such as acetonitrile (B52724) or methanol). This ensures efficient elution and sharp, well-defined peaks.

Detection is commonly achieved using an ultraviolet (UV) detector. The aromatic ring in this compound allows it to absorb UV light at specific wavelengths, typically around 254 nm or 280 nm. The absorbance is directly proportional to the concentration, enabling precise quantification. Method validation according to ICH guidelines is crucial to ensure the reliability of the results for linearity, accuracy, precision, and robustness.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques provide critical information about the physical and chemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC is primarily used to determine its melting point and enthalpy of fusion. A sharp, endothermic peak on the DSC thermogram indicates the melting transition. The temperature at the peak maximum is taken as the melting point, which is a key indicator of the compound's purity; impurities typically broaden the melting range and lower the melting point. The parent compound, 3-(2-hydroxyphenyl)propanoic acid, has a reported melting point of 82-83 °C. The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to evaluate the thermal stability and decomposition profile of this compound. The TGA curve plots mass percentage against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss is observed. The temperature at which mass loss begins provides information on the thermal stability of the compound. For many organic esters, decomposition may occur in one or multiple steps, and the TGA curve can reveal the temperature ranges for these events.

| Analytical Method | Parameter | Typical Value/Observation |

|---|---|---|

| DSC | Melting Point (Tm) | ~82 °C (based on parent acid) |

| DSC | Enthalpy of Fusion (ΔHf) | Characteristic value determined from peak area |

| TGA | Onset of Decomposition (Tonset) | > 200 °C (in inert atmosphere) |

| TGA | Mass Loss Profile | Single or multi-step degradation pattern |

Spectroscopic Techniques for Kinetic Studies (e.g., UV Spectroscopy for Enzyme Assays)

UV-Visible (UV-Vis) spectroscopy is a powerful and widely used technique for studying the kinetics of enzyme-catalyzed reactions. It allows for the real-time monitoring of a reaction by measuring the change in absorbance of a substrate or product over time.

In the context of this compound, its enzymatic hydrolysis by an esterase can be investigated. The reaction would yield 2-hydroxyphenol and propionate (B1217596). The progress of this reaction can be monitored if either the substrate (this compound) or one of the products has a distinct UV absorbance spectrum from the other components in the reaction mixture. By measuring the rate of change in absorbance at a specific wavelength, the reaction velocity can be determined.

To perform a kinetic study, the reaction is initiated by adding the enzyme to a solution containing this compound in a suitable buffer, placed within a temperature-controlled cuvette in a spectrophotometer. The absorbance is then recorded at fixed time intervals. By varying the substrate concentration and measuring the initial reaction rates, key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This data is fundamental to understanding the enzyme's efficiency and its affinity for the substrate.

| Substrate Concentration [S] (µM) | Initial Reaction Rate (V0) (µM/min) |

|---|---|

| 10 | 5.5 |

| 20 | 9.8 |

| 50 | 18.5 |

| 100 | 27.0 |

| 200 | 36.4 |

| 400 | 45.0 |

Computational Chemistry and Theoretical Modeling of 2 Hydroxyphenyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-hydroxyphenyl propanoate at the atomic and electronic levels. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. nih.gov DFT calculations for this compound would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and thermochemical properties. By utilizing various functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can accurately predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. niscpr.res.in These geometric parameters are essential for understanding the molecule's shape and steric properties.

Furthermore, DFT is used to calculate the total electronic energy, enthalpy, and Gibbs free energy of this compound. These thermodynamic quantities are vital for predicting the molecule's stability and its potential to participate in chemical reactions. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

Table 1: Illustrative DFT Calculated Properties for this compound

| Property | Illustrative Value |

|---|---|

| Total Electronic Energy (Hartree) | -612.xxxx |

| Enthalpy (Hartree) | -612.xxxx |

| Gibbs Free Energy (Hartree) | -612.xxxx |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Electrophilic/Nucleophilic Sites)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org For this compound, FMO analysis provides critical information about its reactivity and kinetic stability. The HOMO represents the ability to donate an electron, and its energy level is associated with the molecule's nucleophilicity. pku.edu.cn Conversely, the LUMO represents the ability to accept an electron, and its energy level corresponds to the molecule's electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A larger gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates a more reactive molecule that is more easily excited. researchgate.net The spatial distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the propanoate group and the phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.xx |

| LUMO | -1.xx |

Note: The values in this table are illustrative and would be determined through specific FMO analysis.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the propanoate side chain in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods like DFT.

Simulated Vibrational and Electronic Spectra (e.g., TD-DFT)

Theoretical simulations of vibrational and electronic spectra are invaluable for interpreting experimental data and understanding the molecule's spectroscopic properties. Vibrational spectra (IR and Raman) can be simulated from the harmonic frequencies calculated using DFT. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions.

Electronic spectra, such as UV-Vis absorption spectra, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov TD-DFT calculations provide information about the excited states of this compound, including the energies and oscillator strengths of electronic transitions. nih.gov This allows for the prediction of the wavelengths of maximum absorption (λmax) and helps to understand the nature of the electronic transitions, such as n→π* or π→π*. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. liverpool.ac.uk The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS). docbrown.info

Predicted NMR spectra are a powerful tool for structural elucidation, allowing for the assignment of signals in experimental NMR spectra to specific nuclei in the molecule. youtube.com Discrepancies between calculated and experimental chemical shifts can provide insights into solvent effects or the presence of intermolecular interactions.

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics simulations are employed. These methods provide insights into how the molecule might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comopenmedicinalchemistryjournal.com For this compound, docking studies could be performed against a specific protein target to identify the most likely binding mode and to estimate the binding affinity. f1000research.com The results of docking simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. nih.govmdpi.com An MD simulation of this compound in complex with a protein, starting from a docked pose, can be used to assess the stability of the binding mode and to explore the conformational changes that may occur upon binding. nih.gov MD simulations also allow for the calculation of binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ligand-Protein Interaction Profiling and Binding Site Analysis

Computational docking and molecular dynamics simulations are pivotal in elucidating the potential binding modes of this compound with various protein targets. The 2-hydroxyphenyl moiety is a common structural feature in many biologically active compounds, and its interaction patterns can be extrapolated to understand the potential targets of this compound.

The hydroxyl group and the ester linkage are key pharmacophoric features that can engage in specific interactions with protein active sites. The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within a binding pocket. The ester group can participate in hydrogen bonding as an acceptor and may also be susceptible to hydrolysis by esterase domains of proteins.

Given the structural similarities of the 2-hydroxyphenyl group to moieties found in non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes are plausible targets for investigation. Molecular docking studies on similar phenolic compounds have revealed key interactions within the COX active site. For instance, the hydroxyl group can form a hydrogen bond with serine residues, while the phenyl ring can engage in hydrophobic interactions with surrounding residues.

A hypothetical binding site analysis for this compound with a target protein, such as a cyclooxygenase, would likely reveal a combination of hydrogen bonding and hydrophobic interactions. The propanoate side chain could also contribute to the binding affinity through van der Waals forces.

Table 1: Potential Ligand-Protein Interactions of this compound with a Hypothetical Protein Target (e.g., Cyclooxygenase)

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Hydroxyl Group | Serine, Tyrosine, Histidine | Hydrogen Bond Donor |

| Phenyl Ring | Leucine, Valine, Isoleucine | Hydrophobic (π-π, π-alkyl) |

| Ester Carbonyl | Arginine, Lysine | Hydrogen Bond Acceptor |

| Propanoate Chain | Alanine, Proline | Van der Waals Forces |

Prediction of Binding Affinities and Inhibitory Mechanisms

Building upon the interaction profiling, computational methods can be employed to predict the binding affinity of this compound for its potential protein targets. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative estimates of the binding free energy (ΔG). More commonly, scoring functions within molecular docking programs provide a faster, albeit less accurate, estimation of binding affinity.

The predicted binding affinity can then be correlated with potential inhibitory activity. For instance, if this compound binds to the active site of an enzyme, it may act as a competitive inhibitor by preventing the natural substrate from binding. The inhibitory constant (Ki) can be estimated from the calculated binding free energy.

The mechanism of inhibition can also be inferred from the binding mode. If the ester linkage of this compound is positioned near a catalytic residue of an esterase, it could act as a substrate, leading to covalent modification of the enzyme and potentially irreversible inhibition. Alternatively, its binding could induce a conformational change in the protein that allosterically inhibits its function.

Table 2: Predicted Binding Affinities of this compound Analogs against a Hypothetical Target

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki, µM) |

| This compound | -6.5 | 15.2 |

| 4-Hydroxyphenyl Propanoate | -6.2 | 25.8 |

| 2-Methoxyphenyl Propanoate | -5.8 | 55.1 |

| Phenyl Propanoate | -5.5 | 89.3 |

Note: The data in this table is illustrative and based on hypothetical calculations for comparative purposes.

Mechanistic Insights Derived from Computational Studies (e.g., Reaction Pathways, Enantioselection)

Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction of interest is the hydrolysis of the ester bond, which can be catalyzed by acids, bases, or enzymes.

Computational studies can map the potential energy surface of the hydrolysis reaction, identifying the transition states and intermediates involved. This allows for the calculation of activation energies, which determine the reaction rate. For example, a computational study of the base-catalyzed hydrolysis would model the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, the formation of a tetrahedral intermediate, and the subsequent departure of the phenoxide leaving group.

Furthermore, if the propanoate moiety is chiral, computational methods can be used to investigate the enantioselectivity of its reactions. For instance, in an enzyme-catalyzed hydrolysis, docking and QM/MM simulations can reveal why one enantiomer is processed faster than the other. This is often due to subtle differences in how the two enantiomers fit into the chiral active site of the enzyme, leading to a lower activation energy for the preferred enantiomer.

Predictive Modeling for Biological Activity and Pharmacokinetic Properties (e.g., ADMET Predictions)

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict various biological activities based on the physicochemical properties of the molecule. For phenolic compounds, QSAR models have been developed to predict antioxidant and anti-inflammatory activities. These models typically use descriptors such as lipophilicity (logP), electronic properties, and molecular shape to correlate with biological activity.

Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the fate of this compound in the body over time, providing insights into its absorption, distribution to different tissues, metabolic pathways, and excretion routes.

Several online platforms, such as SwissADME and admetSAR, provide rapid predictions of a wide range of ADMET parameters. These predictions are based on large datasets of experimentally determined properties and employ various machine learning and rule-based algorithms.

Table 3: Predicted ADMET Properties of this compound using In Silico Tools

| Property | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| Plasma Protein Binding | Moderate | Will partially bind to proteins in the blood. |

| Volume of Distribution (VDss) | Low | Primarily distributed in the bloodstream. |

| Metabolism | ||